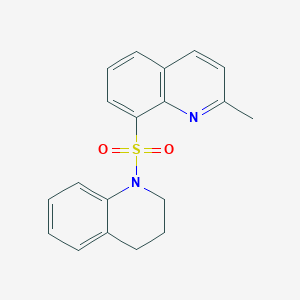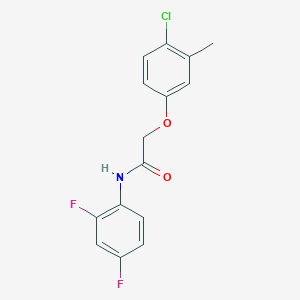
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound has been found to possess various biological activities and has been studied for its potential use in treating a range of diseases.
Mecanismo De Acción
The mechanism of action of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammation. Additionally, it has been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, antitumor, and antimicrobial activities, making it a useful tool for studying these biological processes. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis can be challenging and time-consuming. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in treating neurodegenerative diseases and other conditions. Finally, more research is needed to explore the potential of this compound as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is carried out through a multi-step process. The initial step involves the reaction of 2-methylquinoline with chlorosulfonic acid to form 2-methylquinoline-8-sulfonic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt of 2-methylquinoline-8-sulfonic acid. The final step involves the reaction of the sodium salt with 3,4-dihydroquinoline to form 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline.
Aplicaciones Científicas De Investigación
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been studied for its potential use in treating a range of diseases. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
8-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-11-12-16-7-4-10-18(19(16)20-14)24(22,23)21-13-5-8-15-6-2-3-9-17(15)21/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVKBWUTMGPLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)



![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)


![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)